

# Pheniprazine: A Technical Whitepaper on its Pharmacology and Pharmacokinetics

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## Compound of Interest

Compound Name: Pheniprazine

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## Abstract

**Pheniprazine** ( $\alpha$ -methylphenethylhydrazine), formerly marketed as Catron and Cavodil, is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.<sup>[1][2]</sup> It was introduced in the 1960s as an antidepressant but was subsequently withdrawn from the market due to significant toxicity concerns, including hepatotoxicity, optic neuritis, and amblyopia.<sup>[1][3][4]</sup> Despite its discontinuation, the study of **pheniprazine** provides valuable insights into the pharmacology of early MAOIs and the biochemical pathways of mood regulation. This document provides a comprehensive technical overview of the pharmacology and pharmacokinetics of **pheniprazine**, summarizing available data, outlining relevant experimental methodologies, and visualizing key pathways.

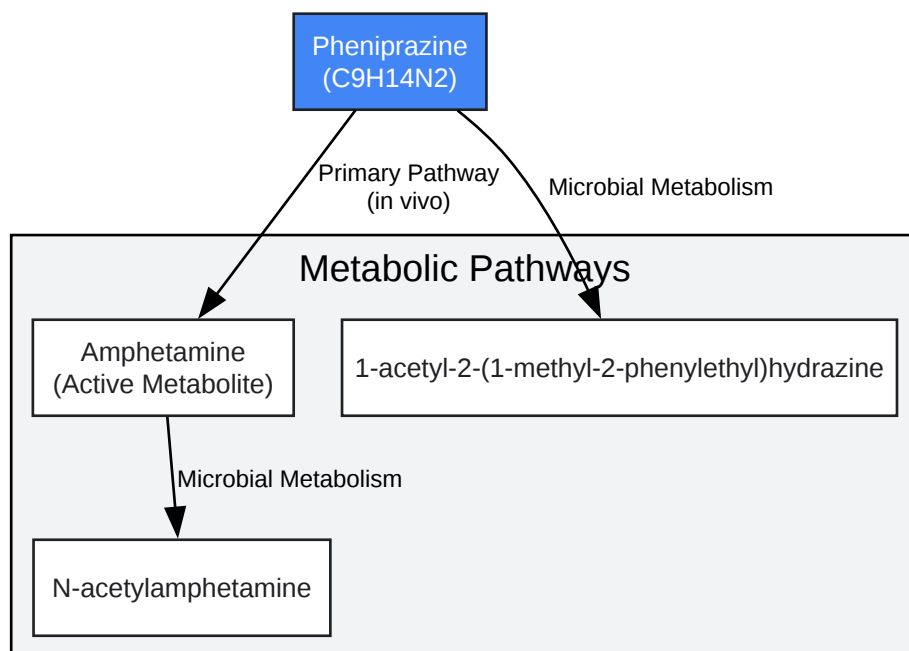
## Pharmacology

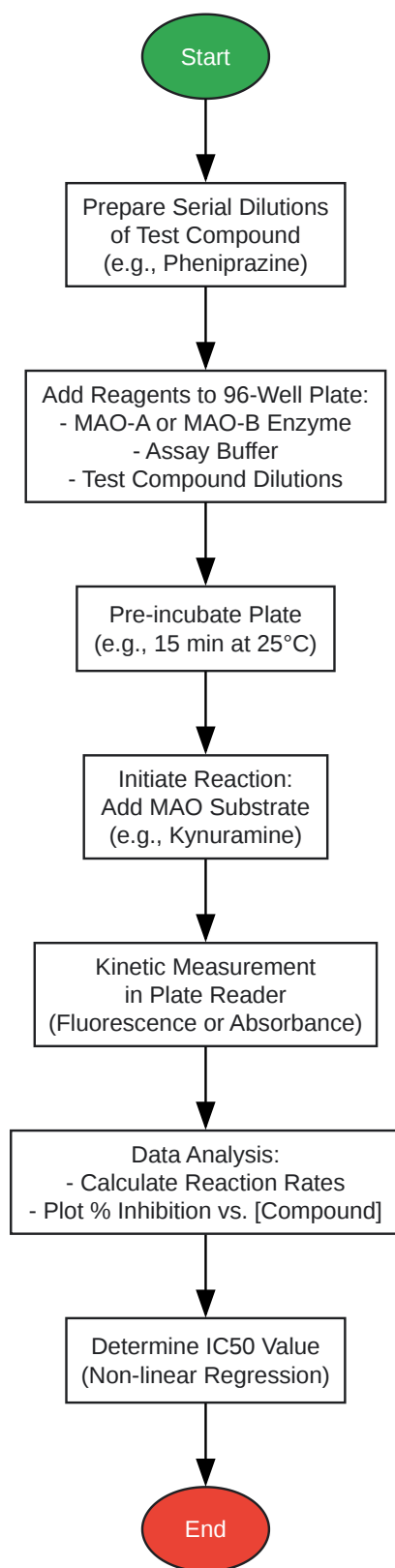
### Mechanism of Action

**Pheniprazine's** primary pharmacological action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.<sup>[1][5]</sup> It acts as a non-selective inhibitor, affecting both MAO-A and MAO-B isoforms.<sup>[2][6]</sup>

The mechanism is one of irreversible inhibition. The hydrazine moiety of **pheniprazine** forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.<sup>[5]</sup> This chemical reaction creates a stable complex that permanently inactivates the

enzyme.[5] Consequently, the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine is prevented, leading to their accumulation in the synaptic cleft and an enhancement of monoaminergic neurotransmission.[5] This prolonged elevation of neurotransmitter levels is believed to be the basis for its antidepressant effects.[5]





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